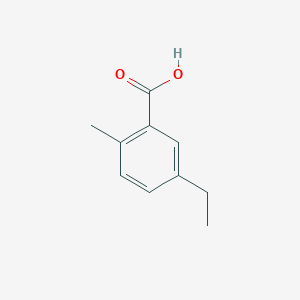

5-Ethyl-2-methylbenzoicacid

Description

5-Ethyl-2-methylbenzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the 5-position and a methyl group at the 2-position of the aromatic ring. This structural arrangement imparts unique physicochemical properties, such as altered acidity, solubility, and reactivity, compared to simpler benzoic acid derivatives.

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-ethyl-2-methylbenzoic acid |

InChI |

InChI=1S/C10H12O2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

CBRZVDQTBWTIKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-ethyl-2-methylbenzoic acid may involve the catalytic hydrogenation of 5-ethyl-2-methylbenzoyl chloride. This process uses a palladium catalyst and hydrogen gas under controlled conditions to yield the desired acid.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-Ethyl-2-methylbenzaldehyde or 5-ethyl-2-methylbenzoic acid.

Reduction: 5-Ethyl-2-methylbenzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5-Ethyl-2-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of metabolic pathways involving benzoic acid derivatives.

Medicine: Research into its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methylbenzoic acid involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features of 5-ethyl-2-methylbenzoic acid and related compounds from the evidence:

Key Observations:

- Functional Groups : The carboxylic acid group in 5-ethyl-2-methylbenzoic acid confers higher acidity (pKa ~2–3) compared to esters (pKa ~8–10), influencing solubility and reactivity in aqueous environments .

- Substituent Effects :

- Electron-donating groups (e.g., methoxy in Ethyl 2-methoxybenzoate) stabilize the aromatic ring, reducing electrophilic substitution reactivity compared to alkyl-substituted derivatives like 5-ethyl-2-methylbenzoic acid .

- Steric hindrance from ethyl and methyl groups in the target compound may reduce crystallinity compared to amide-containing analogs like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, which exhibit defined crystal structures .

Physicochemical Properties

While specific data for 5-ethyl-2-methylbenzoic acid are absent in the evidence, inferences can be drawn:

Notes:

- Esters (e.g., Ethyl 2-methoxybenzoate) are typically more volatile and less polar than carboxylic acids, aligning with their use in flavorings and fragrances .

- The amide group in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid may enhance thermal stability due to intermolecular hydrogen bonding, as suggested by crystallographic studies .

Biological Activity

5-Ethyl-2-methylbenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

5-Ethyl-2-methylbenzoic acid (CHO) is characterized by an ethyl group at the 5-position and a methyl group at the 2-position of the benzoic acid structure. This unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of 5-ethyl-2-methylbenzoic acid is primarily attributed to its ability to interact with various enzymes and metabolic pathways. It may act as an inhibitor or activator of specific enzymes, leading to alterations in cellular functions. For instance, it has been studied for its potential effects on:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can have therapeutic implications.

- Receptor Interactions : The compound has shown potential in modulating receptor activities, particularly in pain and inflammation pathways.

Biological Activity

Research has highlighted several potential biological activities associated with 5-ethyl-2-methylbenzoic acid:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It may reduce inflammation by modulating inflammatory cytokines and pathways.

- Analgesic Properties : The compound has been investigated for its pain-relieving effects, particularly in models of acute pain.

Data Table: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against several bacterial strains | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Analgesic | Reduces pain in experimental models |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of 5-ethyl-2-methylbenzoic acid against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent. -

Anti-inflammatory Research :

In a model of induced inflammation, administration of 5-ethyl-2-methylbenzoic acid resulted in a notable decrease in edema formation compared to control groups, highlighting its anti-inflammatory properties. -

Analgesic Evaluation :

In a writhing test model, the compound demonstrated dose-dependent analgesic effects, positioning it as a candidate for further development in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-ethyl-2-methylbenzoic acid, it is beneficial to compare it with structurally related compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 2-Methylbenzoic Acid | Lacks ethyl group at the 5-position | Weaker antimicrobial effects |

| 5-Methyl-2-nitrobenzoic Acid | Contains a nitro group instead of an ethyl group | Different mechanism of action |

| 5-Bromo-2-methylbenzoic Acid | Contains a bromine atom at the 5-position | Varies in reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.